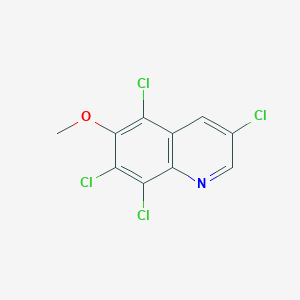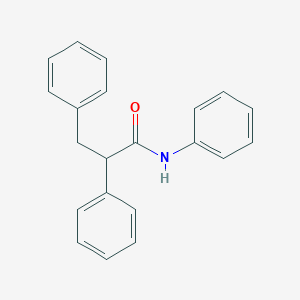![molecular formula C10H10N2 B14744471 [Cyclopropyl(diazo)methyl]benzene CAS No. 772-30-5](/img/structure/B14744471.png)
[Cyclopropyl(diazo)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Cyclopropyl(diazo)methyl]benzene: is an organic compound with the molecular formula C10H10N2 . It is characterized by the presence of a cyclopropyl group, a diazo group, and a benzene ring. This compound is of interest due to its unique chemical structure and reactivity, making it a valuable reagent in organic synthesis and various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [Cyclopropyl(diazo)methyl]benzene typically involves the reaction of cyclopropylmethyl ketone with diazomethane. The reaction is carried out under controlled conditions to ensure the formation of the desired diazo compound. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [Cyclopropyl(diazo)methyl]benzene can undergo oxidation reactions, often leading to the formation of carbonyl compounds.
Reduction: Reduction of the diazo group can yield amines or other reduced products.
Substitution: The compound can participate in substitution reactions, where the diazo group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Various nucleophiles can be used to replace the diazo group under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Chemistry: [Cyclopropyl(diazo)methyl]benzene is used as a reagent in organic synthesis, particularly in the formation of cyclopropane derivatives and other complex organic molecules. It is also utilized in multicomponent reactions to create diverse chemical libraries .
Biology and Medicine: In biological research, diazo compounds are explored for their potential as enzyme inhibitors and probes for studying biochemical pathways. This compound may be used in the development of new pharmaceuticals and as a tool for investigating biological systems .
Industry: The compound’s reactivity makes it valuable in the synthesis of fine chemicals and materials. It can be used in the production of polymers, agrochemicals, and other industrial products .
Mechanism of Action
The mechanism of action of [Cyclopropyl(diazo)methyl]benzene involves the generation of reactive intermediates, such as carbenes, upon decomposition of the diazo group. These intermediates can then participate in various chemical reactions, including cycloadditions and insertions. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Diazomethane: A simpler diazo compound used in similar synthetic applications.
Ethyl diazoacetate: Another diazo compound with a broader range of reactivity.
Phenyl diazomethane: Similar structure but with a phenyl group instead of a cyclopropyl group.
Uniqueness: [Cyclopropyl(diazo)methyl]benzene is unique due to the presence of the cyclopropyl group, which imparts distinct reactivity and stability compared to other diazo compounds. This uniqueness makes it a valuable reagent in specific synthetic applications and research contexts .
Properties
CAS No. |
772-30-5 |
|---|---|
Molecular Formula |
C10H10N2 |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
[cyclopropyl(diazo)methyl]benzene |
InChI |
InChI=1S/C10H10N2/c11-12-10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI Key |
YNDZVQSCSZBSOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=[N+]=[N-])C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


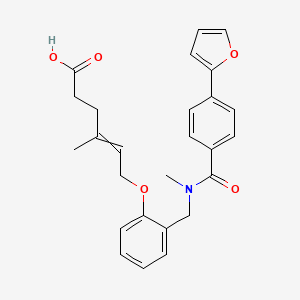
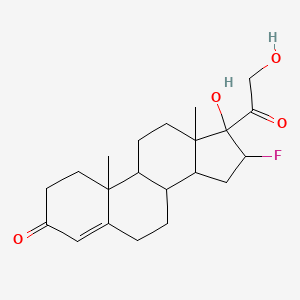
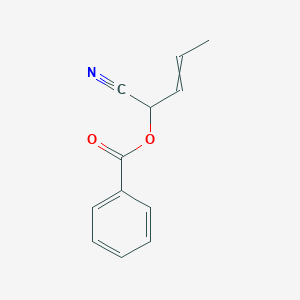
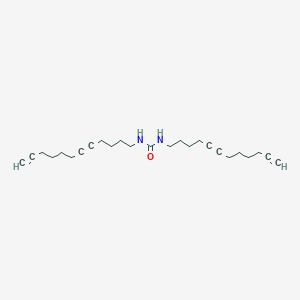
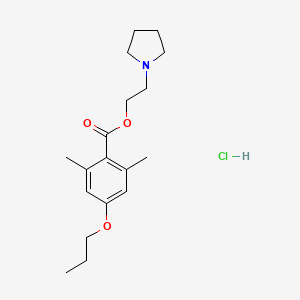
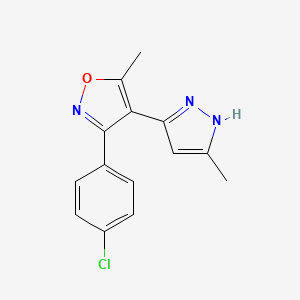
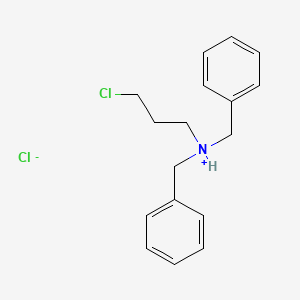
![Pyrido[3,2-H]cinnoline](/img/structure/B14744452.png)
![3,3-Dimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B14744465.png)
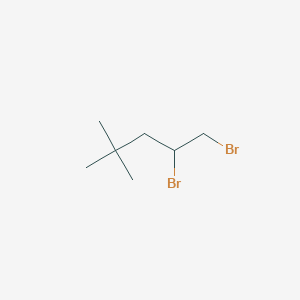
![2-[Bis(2-hydroxyethyl)amino]benzoic acid](/img/structure/B14744477.png)
![2,6-Piperidinedione, 4-[2-(3,5-dimethyl-2-oxocyclohexylidene)ethyl]-, (3S-trans)-](/img/structure/B14744478.png)
